Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)-: is a fluorinated organic compound characterized by the presence of trifluoromethyl and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-iodobenzene and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the trifluoromethyl group is introduced to the iodophenyl ring.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroalcohols.
Substitution: Formation of trifluoroaniline derivatives.
Scientific Research Applications
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its bioactive properties.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2,2,2-trifluoro-1-(2,3,6-trifluoro-5-iodophenyl)-
- Ethanone, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)-
- Ethanone, 2,2,2-trifluoro-1-(3-chloro-4-fluoro-5-trifluoromethylphenyl)-
Uniqueness
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique arrangement imparts distinct electronic and steric properties, making it particularly useful in the design of selective inhibitors and imaging agents.
Properties
CAS No. |
2149598-29-6 |
---|---|
Molecular Formula |
C8H3F4IO |
Molecular Weight |
318.01 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H3F4IO/c9-5-1-4(2-6(13)3-5)7(14)8(10,11)12/h1-3H |
InChI Key |
IEZJDAXBLBDWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.